![molecular formula C8H8N2OS B2845964 4-Methoxy-7-methylthieno[3,2-d]pyrimidine CAS No. 676549-71-6](/img/structure/B2845964.png)

4-Methoxy-7-methylthieno[3,2-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

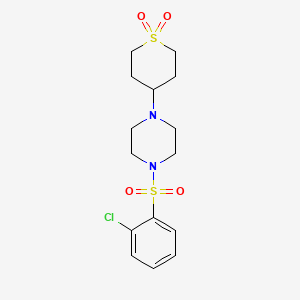

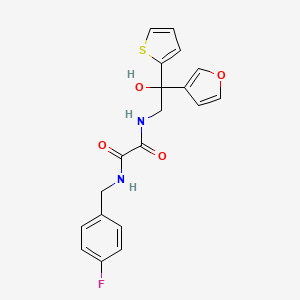

4-Methoxy-7-methylthieno[3,2-d]pyrimidine is a heterocyclic compound. It is also known as popcorn pyrimidine . The molecular formula of this compound is C8H8N2OS and it has a molecular weight of 180.23.

Molecular Structure Analysis

The molecular structure of 4-Methoxy-7-methylthieno[3,2-d]pyrimidine consists of a six-membered heterocyclic ring containing two nitrogen atoms . The electron-rich center is present on N1 and N4 of the 5-membered ring .Wissenschaftliche Forschungsanwendungen

Crystal Structure and Promutagen Properties : A study by Brennan et al. (1986) investigated the crystal structure of O4-methylthymidine (O4medT), a promutagen, to understand the changes in electronic, geometric, and conformational properties of the pyrimidine base due to methylation. The study found that methylation produces cytosine-like conjugation for the thymine base, and the methoxy group assumes a syn-periplanar conformation, highlighting its potential mispairings with guanine (Brennan et al., 1986).

Chemical Synthesis and Transformations : Research by Rosemeyer et al. (1985) on Pyrrolo[2,3-d]pyrimidines, including 4-methoxy-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine, explored its chemical transformations. The study demonstrated the spontaneous opening of the pyrimidine ring in these compounds after intramolecular acylation (Rosemeyer et al., 1985).

Nanothermometer Development : Yamamoto et al. (2015) synthesized a fluorescent base analogue, 2-aminothieno[3,4-d]pyrimidine based G-mimic deoxyribonucleoside, to create a visible nanothermometer based on the B–Z transition of DNA. This demonstrates the application of pyrimidine derivatives in nanotechnology and bioengineering (Yamamoto et al., 2015).

Corrosion Inhibition : A study by Yadav et al. (2015) investigated new pyrimidine derivatives, including 7-methoxypyrido[2,3-d]pyrimidin-4-amine, as inhibitors for the corrosion of mild steel in acidic medium. The research revealed their mixed-type inhibitory nature and their effectiveness in protecting metals, showing their utility in industrial applications (Yadav et al., 2015).

Antiviral Activity : Hocková et al. (2003) synthesized 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines with various substitutions, revealing their inhibitory activity against retroviruses. This research illustrates the potential of pyrimidine derivatives in developing antiviral drugs (Hocková et al., 2003).

Spectrophotometric Studies : Habeeb et al. (2009) conducted spectrophotometric studies on proton transfer complexes between 2-amino-4-methoxy-6-methyl-pyrimidine and other compounds, demonstrating the analytical applications of pyrimidine derivatives in chemical analysis (Habeeb et al., 2009).

Synthesis of Novel Pyrimidine Derivatives : Jadhav et al. (2022) focused on synthesizing novel pyrimidine derivatives, highlighting the continuous evolution and application of these compounds in various scientific fields (Jadhav et al., 2022).

Zukünftige Richtungen

Thienopyrimidine derivatives, including 4-Methoxy-7-methylthieno[3,2-d]pyrimidine, hold promise in the field of medicinal chemistry due to their diverse biological activities. Future research could focus on the development of novel thienopyrimidine analogs with enhanced biological activities and minimal toxicity .

Eigenschaften

IUPAC Name |

4-methoxy-7-methylthieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c1-5-3-12-7-6(5)9-4-10-8(7)11-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWRKTFQFNBRHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1N=CN=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-7-methylthieno[3,2-d]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Tert-butylphenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide](/img/structure/B2845883.png)

![6-[4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2845888.png)

![N-(2-Methoxy-2-thiophen-3-ylethyl)-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2845890.png)

![3,4,5-trimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2845892.png)

![ethyl 5-methyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B2845895.png)

![2-chloro-N-[5-chloro-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide](/img/structure/B2845897.png)

![8-(2-hydroxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845898.png)

![2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B2845904.png)